molecular formula C9H8BrNO B175677 4-(4-Bromophenyl)azetidin-2-one CAS No. 103247-89-8

4-(4-Bromophenyl)azetidin-2-one

Cat. No.: B175677
CAS No.: 103247-89-8
M. Wt: 226.07 g/mol
InChI Key: YSIKXVRYGIZALB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of a bromophenyl group attached to the azetidinone ring. Azetidinones are known for their biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The reaction conditions often require the presence of a base and a solvent such as dichloromethane. The reaction proceeds at room temperature and yields the azetidinone ring structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Staudinger reaction remains a fundamental approach, with potential modifications to optimize yield and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidinones, while oxidation can produce azetidinone oxides .

Scientific Research Applications

4-(4-Bromophenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The azetidinone ring is known to inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .

Properties

IUPAC Name

4-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKXVRYGIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103247-89-8
Record name 4-(4-bromophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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